1-(2,6-Dihydroxyphenyl)propan-2-one
CAS No.:
Cat. No.: VC18838969
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O3 |
|---|---|
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 1-(2,6-dihydroxyphenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H10O3/c1-6(10)5-7-8(11)3-2-4-9(7)12/h2-4,11-12H,5H2,1H3 |
| Standard InChI Key | ACOUVMJSHAWZFM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=CC=C1O)O |
Introduction
Synthesis and Preparation
The synthesis of 1-(2,6-Dihydroxyphenyl)propan-2-one typically involves reactions that form the propan-2-one backbone and introduce the dihydroxyphenyl group. Common methods might include Friedel-Crafts acylation or Grignard reactions, although specific procedures for this compound are not well-documented.
Biological Activity and Potential Applications
While direct biological activity data for 1-(2,6-Dihydroxyphenyl)propan-2-one is scarce, compounds with similar structures, such as those containing hydroxyl and ketone groups, often exhibit antioxidant, anti-inflammatory, or anticancer properties. For instance, compounds like 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one have shown potential in enzyme inhibition and targeted therapy.
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one | Enzyme inhibition, antioxidant | Targeted therapy, pharmacology |
| 1-(2,6-Dihydroxyphenyl)propan-2-one | Potential antioxidant, anti-inflammatory | Organic synthesis, pharmacology |
Comparison with Related Compounds
Compounds structurally similar to 1-(2,6-Dihydroxyphenyl)propan-2-one, such as those with different hydroxyl group positions or additional functional groups (e.g., chloro), exhibit varied reactivity and biological activity. For example, 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one has a chloro group that enhances its reactivity in biological systems.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 1-(3,5-Dihydroxyphenyl)propan-2-one | Lacks chloro group | Different reactivity |
| 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one | Chloro group present | Enhanced biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume